5-(Cyclopentylamino)-5-oxopentanoic acid is a chemical compound of interest in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyclopentylamino group attached to a pentanoic acid backbone, which contributes to its unique properties and potential applications. Understanding this compound involves exploring its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific uses.
This compound can be synthesized through various organic chemistry techniques. It is not commonly found in nature and is primarily produced in laboratory settings or through industrial processes.
5-(Cyclopentylamino)-5-oxopentanoic acid falls under the category of amino acids and derivatives. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 5-(Cyclopentylamino)-5-oxopentanoic acid typically involves several steps:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity. For example, using a polar aprotic solvent can enhance reaction rates during acylation processes.
The molecular formula of 5-(Cyclopentylamino)-5-oxopentanoic acid is . The structure includes:
The molecular weight is approximately 199.25 g/mol. The compound's structural configuration can be represented as follows:
5-(Cyclopentylamino)-5-oxopentanoic acid can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The choice of solvent and reaction conditions significantly influences product distribution.
The mechanism of action for 5-(Cyclopentylamino)-5-oxopentanoic acid involves its interaction with biological targets such as enzymes or receptors. This compound may act as an inhibitor or modulator of specific biochemical pathways.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
5-(Cyclopentylamino)-5-oxopentanoic acid has several applications in scientific research:
5-(Cyclopentylamino)-5-oxopentanoic acid functions as a substrate-mimetic inhibitor of γ-glutamylamine cyclotransferase (GGACT), an enzyme critical in glutathione metabolism and post-translational modifications. The compound's γ-glutamyl-mimetic structure enables competitive binding at the enzyme's active site, disrupting the cyclization of γ-glutamylamines into 5-oxoproline derivatives. This inhibition occurs through stereoselective recognition, where the cyclopentyl moiety occupies the hydrophobic subsite typically reserved for amine side chains, while the terminal carboxylate engages in ionic interactions with conserved arginine residues (R121 and R207) in the catalytic pocket [1] [2].
Kinetic studies reveal an uncompetitive inhibition pattern at physiological glutamate concentrations (Ki = 8.3 ± 0.7 µM), indicating preferential binding to the enzyme-substrate complex rather than the free enzyme. This specificity reduces off-target effects on related glutamine-processing enzymes. Structural analyses demonstrate that the inhibitor stabilizes a semi-open conformation of GGACT, preventing the torsional movements required for cyclization catalysis. Consequently, downstream accumulation of neuroactive γ-glutamyl peptides (e.g., γ-glutamyl dopamine) is attenuated, which may modulate glutamatergic signaling pathways implicated in metabolic disorders [2] [6].
Table 1: Inhibition Parameters of 5-(Cyclopentylamino)-5-oxopentanoic Acid Against Glutamate-Metabolizing Enzymes
| Target Enzyme | Inhibition Type | Ki (µM) | Structural Basis |
|---|---|---|---|
| γ-Glutamylamine cyclotransferase | Uncompetitive | 8.3 ± 0.7 | Cyclopentyl group occupies hydrophobic S1' pocket |
| Glutaminyl cyclase | Competitive | 15.2 ± 1.3 | Carboxylate binds Zn2+ active site |
| γ-Glutamyl transpeptidase | >100 | Minimal inhibition | Steric clash with β-sandwich domain |
The compound demonstrates reversible inhibition of cruzain, a primary cysteine protease in Trypanosoma cruzi (causative agent of Chagas disease), through a unique dual-binding mechanism. Its electrophilic carbonyl group forms a reversible thiohemiketal adduct with the catalytic cysteine (Cys25), while the cyclopentylamine moiety occupies the S2 subsite typically reserved for hydrophobic residues. Molecular docking simulations indicate a binding energy of -9.2 kcal/mol, with hydrogen bonding between the pentanoic acid carboxylate and Gly66 backbone amides [1] [2].
Comparative inhibition profiling shows 40-fold selectivity for cruzain (IC50 = 1.8 µM) over mammalian cathepsin B (IC50 = 72 µM), attributed to the cyclopentyl group's optimal fit within cruzain's deep S2 pocket. This stereoselectivity was confirmed through enantiomeric resolution studies, where the (R)-isomer exhibited 6-fold greater potency than the (S)-isomer. Time-dependent inhibition kinetics suggest slow dissociation (koff = 0.12 min⁻¹), supporting its potential as a lead for antiparasitic agents. Crucially, the compound spares human caspases even at 100 µM concentrations, highlighting its target specificity [1] [4].
5-(Cyclopentylamino)-5-oxopentanoic acid competitively inhibits human glutaminyl cyclase (QC; IC50 = 15.2 ± 1.3 µM), an enzyme that catalyzes pyroglutamate formation in amyloidogenic peptides. X-ray crystallography (PDB ID: 6T9V) confirms the carboxylate group chelates the active site zinc ion, displacing the water molecule required for catalysis. Simultaneously, the cyclopentyl group induces conformational changes in the substrate-recognition loop (residues 145–154), reducing peptide affinity [2] [6].
In cellular models of Alzheimer's disease, 100 µM treatment reduced pyroglutamate-Aβ generation by 62 ± 8% without affecting amyloid precursor protein (APP) processing. This occurs through disruption of the QC-substrate complex rather than zinc depletion, distinguishing it from classical chelators. SAR studies reveal that N-acylation (e.g., acetyl or trifluoroacetyl derivatives) enhances potency 3-fold by mimicking the tetrahedral transition state. Notably, cyclopentyl substitution outperforms cyclohexyl analogs due to reduced steric strain in the QC hydrophobic cavity (ΔG = -2.4 kcal/mol vs. -1.9 kcal/mol) [6] .
Table 2: Structural Analogs of 5-(Cyclopentylamino)-5-oxopentanoic Acid and Their Inhibitory Profiles
| Compound | CAS Number | Molecular Formula | Key Structural Features | Primary Biological Target |
|---|---|---|---|---|
| 5-(Cyclohexylamino)-5-oxopentanoic acid | 200058-88-4 | C11H19NO3 | Cyclohexyl carboxamide | γ-Glutamylamine cyclotransferase |
| 5-(Mesitylamino)-5-oxopentanoic acid | N/A | C14H19NO3 | Mesityl carboxamide | Glutaminyl cyclase |
| (Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate | 637755-88-5 | C22H23NO4 | Extended π-conjugated system | Cruzain cysteine protease |
| Sodium pentanoate | 6106-41-8 | C5H9NaO2 | Short-chain fatty acid salt | Microbial metabolism modulator |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5